molecular formula C18H18FNO3S B590480 Methylprasugrel CAS No. 1443034-67-0

Methylprasugrel

Cat. No.: B590480
CAS No.: 1443034-67-0
M. Wt: 347.404
InChI Key: FRIXUFWLNCNCHB-UHFFFAOYSA-N
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Description

Methylprasugrel, also known as this compound, is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.404. The purity is usually 95%.
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Mechanism of Action

Target of Action

Descyclopropyl-2-oxopropyl Prasugrel, also known as Methylprasugrel, is a prodrug that targets the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .

Mode of Action

The active metabolite of this compound irreversibly binds to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .

Biochemical Pathways

This compound is a thienopyridine derivative, structurally and pharmacologically related to clopidogrel and ticlopidine . It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The metabolic activation of this compound involves two competitive pathways resulting in the opening of its thiophene ring .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in different populations . After administration, it is rapidly absorbed and metabolized to its active form. The active metabolite’s AUC0–4 and Cmax increase dose-proportionally across the dose range of 5 mg to 60 mg . The median Tmax is 0.5 h in all groups . The exposure to the active metabolite in Asian subjects was found to be higher than in Caucasians .

Result of Action

The result of this compound’s action is a significant reduction in platelet aggregation, leading to a decreased risk of thrombotic cardiovascular events . This comes with an increased risk of bleeding .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Additionally, genetic factors can influence the individual’s response to the drug

Biochemical Analysis

Cellular Effects

It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Descyclopropyl-2-oxopropyl Prasugrel involves its interaction with the platelet ADP P2Y12 receptor. It acts as a specific, irreversible antagonist of this receptor . This interaction leads to the inhibition of ADP-mediated platelet activation and aggregation .

Metabolic Pathways

Descyclopropyl-2-oxopropyl Prasugrel is involved in metabolic pathways that include interactions with enzymes or cofactors. It has been suggested that there are two competing metabolic pathways for the opening of the 2c thiolactone ring of Descyclopropyl-2-oxopropyl Prasugrel .

Properties

IUPAC Name

[5-[1-(2-fluorophenyl)-2-oxopropyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c1-11(21)18(14-5-3-4-6-15(14)19)20-8-7-16-13(10-20)9-17(24-16)23-12(2)22/h3-6,9,18H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIXUFWLNCNCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1F)N2CCC3=C(C2)C=C(S3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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